molecular formula C14H16FIO4 B15360414 Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate

Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate

Cat. No.: B15360414
M. Wt: 394.18 g/mol
InChI Key: WJAXZUKSFUMXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is an organic compound characterized by its complex molecular structure, which includes a fluorine and iodine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate typically involves the following steps:

  • Halogenation: The starting material, 2-methylmalonic acid diethyl ester, undergoes halogenation to introduce the iodine atom at the 4-position of the phenyl ring.

  • Fluorination: The iodinated compound is then subjected to fluorination to introduce the fluorine atom at the 3-position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the halogenation and fluorination steps.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: A variety of substituted phenyl compounds.

Scientific Research Applications

Chemistry: Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the design of new drugs, especially those targeting specific diseases such as cancer and infectious diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific enzymes and receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Diethyl 2-(3-fluoro-4-bromophenyl)-2-methylmalonate

  • Diethyl 2-(3-fluoro-4-chlorophenyl)-2-methylmalonate

  • Diethyl 2-(3-fluoro-4-iodophenyl)-2-methylmalonate

Uniqueness: this compound stands out due to the presence of both fluorine and iodine atoms, which significantly influence its chemical reactivity and biological activity compared to its counterparts with only one halogen atom.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C14H16FIO4

Molecular Weight

394.18 g/mol

IUPAC Name

diethyl 2-(3-fluoro-4-iodophenyl)-2-methylpropanedioate

InChI

InChI=1S/C14H16FIO4/c1-4-19-12(17)14(3,13(18)20-5-2)9-6-7-11(16)10(15)8-9/h6-8H,4-5H2,1-3H3

InChI Key

WJAXZUKSFUMXNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)I)F)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.